1-(7-ethyl-10,11-dihydrodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine
Description
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzothiepin core, which is a bicyclic structure containing both benzene and thiepin rings, fused with a piperazine moiety. The presence of these functional groups makes it a versatile molecule for research and industrial applications.
Properties
Molecular Formula |
C21H26N2S |
|---|---|
Molecular Weight |
338.5g/mol |
IUPAC Name |
1-(2-ethyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)-4-methylpiperazine |
InChI |
InChI=1S/C21H26N2S/c1-3-16-8-9-18-19(23-12-10-22(2)11-13-23)15-17-6-4-5-7-20(17)24-21(18)14-16/h4-9,14,19H,3,10-13,15H2,1-2H3 |
InChI Key |
MATADNMOHBGGPF-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
Canonical SMILES |
CCC1=CC2=C(C=C1)C(CC3=CC=CC=C3S2)N4CCN(CC4)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiepin core, which can be synthesized through a series of cyclization reactions involving thiophenol and appropriate alkylating agents. The piperazine ring is then introduced through nucleophilic substitution reactions, where the benzothiepin intermediate reacts with 4-methylpiperazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the benzothiepin ring.
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be modified with different substituents using alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiepin derivatives, and various substituted piperazine compounds.
Scientific Research Applications
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with serotonin receptors.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine involves its interaction with specific molecular targets, such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological pathways. This interaction can lead to changes in neurotransmitter levels, affecting mood, cognition, and other neurological functions.
Comparison with Similar Compounds
Similar Compounds
Methiothepin: Another benzothiepin derivative with similar structural features but different pharmacological properties.
Thioridazine: A phenothiazine derivative with a similar tricyclic structure, used as an antipsychotic agent.
Clozapine: A dibenzodiazepine derivative with structural similarities, used in the treatment of schizophrenia.
Uniqueness
1-(2-Ethyl-5,6-dihydrobenzobbenzothiepin-5-yl)-4-methylpiperazine is unique due to its specific combination of benzothiepin and piperazine rings, which confer distinct chemical and biological properties. Its ability to interact with serotonin receptors and its potential therapeutic applications set it apart from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
